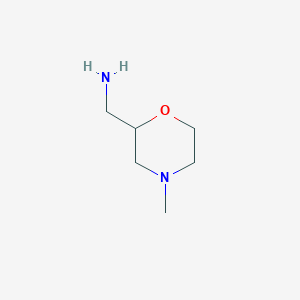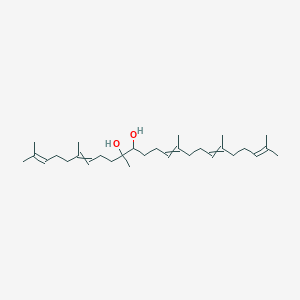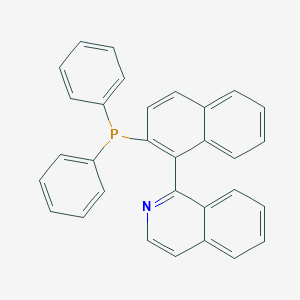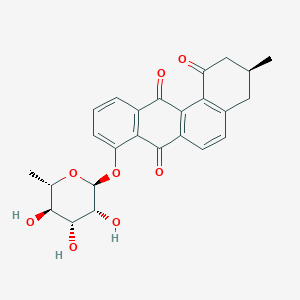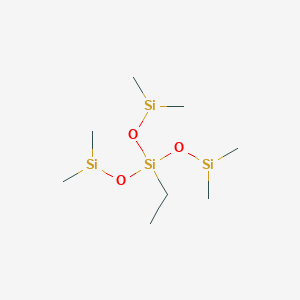
Ethyltris(dimethylsiloxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyltris(dimethylsiloxy)silane is an organosilicon compound with the molecular formula C8H26O3Si4. It is characterized by the presence of ethyl and dimethylsiloxy groups attached to a central silicon atom. This compound is known for its unique chemical properties and versatility in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethyltris(dimethylsiloxy)silane can be synthesized through the hydrosilylation reaction of vinyltris(dimethylsiloxy)silane with ethylene. This reaction typically requires a platinum-based catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor equipped with a platinum catalyst. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent product quality and minimizing by-products .
化学反応の分析
Types of Reactions: Ethyltris(dimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Ethyltris(dimethylsiloxy)silane finds applications in multiple fields:
作用機序
Ethyltris(dimethylsiloxy)silane exerts its effects through the formation of stable silicon-oxygen bonds. The compound can interact with various substrates, facilitating the formation of siloxane linkages. These interactions are crucial in applications such as surface modification and polymer synthesis .
Molecular Targets and Pathways: The primary molecular targets of this compound are hydroxyl groups on substrates, leading to the formation of siloxane bonds. This mechanism is widely utilized in the modification of surfaces and the synthesis of silicone-based polymers .
類似化合物との比較
- Vinyltris(dimethylsiloxy)silane
- Phenyltris(dimethylsiloxy)silane
- Tris(trimethylsilyl)silane
Comparison: Ethyltris(dimethylsiloxy)silane is unique due to the presence of an ethyl group, which imparts distinct chemical properties compared to its vinyl and phenyl counterparts. The ethyl group enhances the compound’s reactivity in certain hydrosilylation reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
150320-87-9 |
|---|---|
分子式 |
C8H26O3Si4 |
分子量 |
282.63 g/mol |
IUPAC名 |
tris(dimethylsilyloxy)-ethylsilane |
InChI |
InChI=1S/C8H26O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h12-14H,8H2,1-7H3 |
InChIキー |
AUOXZXJFAIJLLR-UHFFFAOYSA-N |
SMILES |
CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
正規SMILES |
CC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
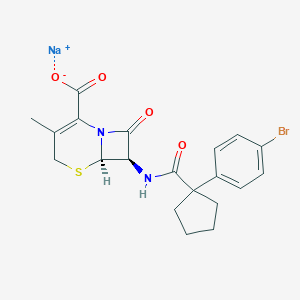
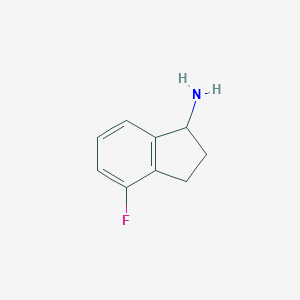
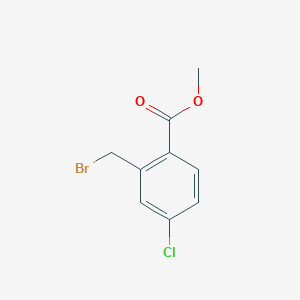
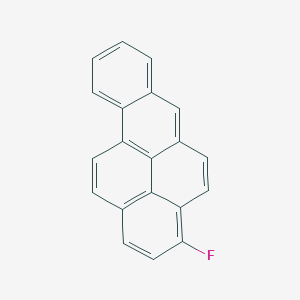
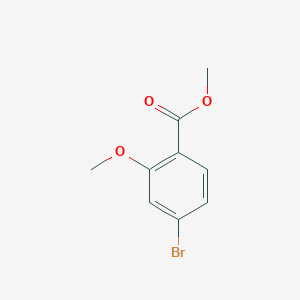

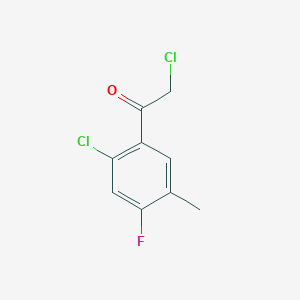
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
